

Spectroscopic Analysis of 3-Hydroxy-N,N-dimethylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Hydroxy-N,N-dimethylpropanamide
Cat. No.:	B1268151

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Hydroxy-N,N-dimethylpropanamide**, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic values and established methodologies for their acquisition. The information herein serves as a foundational resource for the characterization and analysis of this and structurally related molecules.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from key spectroscopic techniques for **3-Hydroxy-N,N-dimethylpropanamide**. These predictions are based on the analysis of its functional groups and comparison with similar known compounds.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.5	t	2H	-CH ₂ -C=O
~3.8	t	2H	HO-CH ₂ -
~2.9	s	3H	N-CH ₃
~3.0	s	3H	N-CH ₃
Variable	br s	1H	-OH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
~173	C=O	Amide Carbonyl
~58	CH ₂	HO-CH ₂ -
~37	CH ₂	-CH ₂ -C=O
~35	CH ₃	N-CH ₃
~37	CH ₃	N-CH ₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3400-3200	Strong, Broad	O-H Stretch (Alcohol)
2980-2850	Medium-Strong	C-H Stretch (Alkyl)
1680-1630	Strong	C=O Stretch (Amide)
1460-1400	Medium	C-H Bend (Alkyl)
1260-1000	Strong	C-O Stretch (Alcohol)
~1400	Medium	C-N Stretch (Amide)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Fragmentation
117	$[M]^+$ (Molecular Ion)
100	$[M - OH]^+$
86	$[M - CH_2OH]^+$
72	$[C_3H_6NO]^+$
44	$[C_2H_6N]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These methodologies are standard for the analysis of small organic molecules.

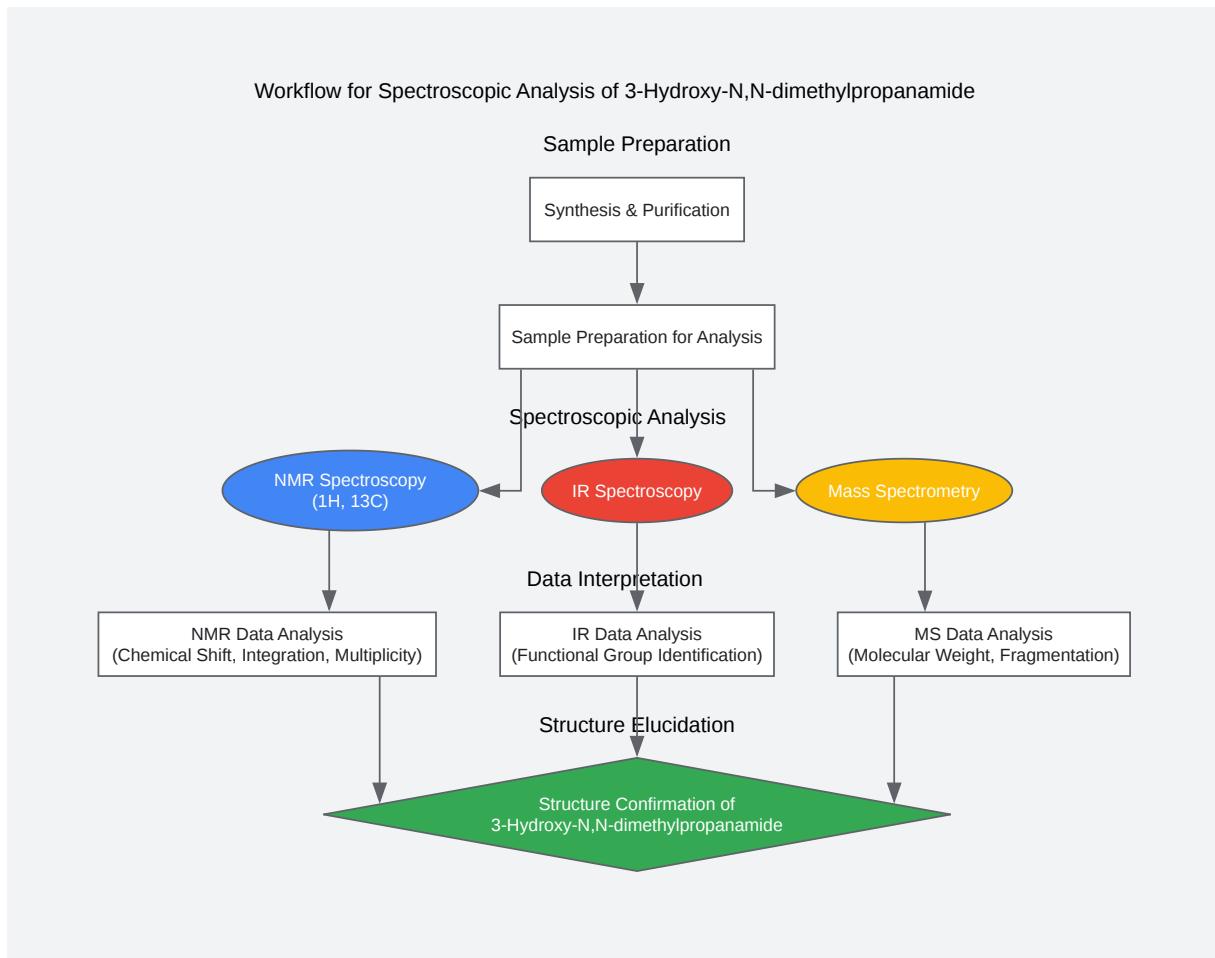
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-Hydroxy-N,N-dimethylpropanamide** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, D_2O , or $DMSO-d_6$). The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of the hydroxyl proton.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton NMR spectrum.
 - Typical parameters include a 30-degree pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Typical parameters include a larger spectral width (0-200 ppm), a longer relaxation delay (2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
 - Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (approx. 100 mg) and press into a thin, transparent pellet.
 - Solution: Dissolve the compound in a suitable solvent (e.g., CCl_4 , CHCl_3) that has minimal IR absorption in the regions of interest.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or salt plates/solvent).
 - Record the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.


Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source. Common techniques for small molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

- Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements, such as a Time-of-Flight (TOF), Quadrupole, or Ion Trap analyzer.
- Data Acquisition:
 - EI-MS: The sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum will show the molecular ion and various fragment ions.
 - ESI-MS: The sample solution is sprayed into the mass spectrometer, creating charged droplets that evaporate to produce protonated molecules $[M+H]^+$ or other adducts. This is a softer ionization technique that often results in a prominent molecular ion peak with less fragmentation.
 - Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like **3-Hydroxy-N,N-dimethylpropanamide**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic characterization of **3-Hydroxy-N,N-dimethylpropanamide**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Hydroxy-N,N-dimethylpropanamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1268151#spectroscopic-data-nmr-ir-mass-spec-of-3-hydroxy-n-n-dimethylpropanamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com